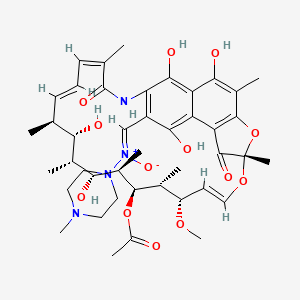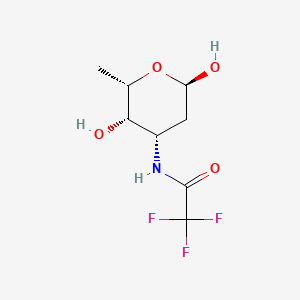
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Descripción general
Descripción
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is a chemical compound with the molecular formula C10H11Cl7 . It is a derivative of bornane, a bicyclic organic compound and a terpene. The name “heptachlorobornane” indicates that the compound contains seven chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic framework, which is typical of bornanes. This compound has seven chlorine atoms attached to it .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 443.6±40.0 °C at 760 mmHg, and a flash point of 225.8±24.7 °C . It has no H-bond acceptors or donors, and three freely rotating bonds .Aplicaciones Científicas De Investigación
Isolation and Characterization
- Large Scale Isolation : Detailed isolation procedures for 2,2,5-endo,6-exo,8,9,10-heptachlorobornane, a component of the toxicant B, are described. This process includes the separation of a polymorph from the chlorination of camphene and spectroscopic identification of the compounds (Malaiyandi et al., 1993).
Structure and Toxicity
- Structure-Toxicity Relations : The compound contributes significantly to the acute toxicity of toxaphene and undergoes facile reductive dechlorination both in organisms and environmental systems (Saleh et al., 1977).
Synthesis and Stability
- Synthesis and Photostability : Synthesis of this compound and its derivatives, as well as their photostabilities, have been explored. These compounds are notable components of the insecticide toxaphene (Coelhan & Maurer, 2005).
Environmental Impact
- Enantiomer Ratios in Biological Samples : The enantiomeric ratios of this compound and related chlorinated bornanes have been analyzed in biological samples, highlighting the significance of multidimensional separation systems for interference-free quantification (Geus et al., 1998).
Biodegradability
- Complex Biodegradable Mixture : Studies show that rats metabolically dechlorinate toxaphene, including this compound, reducing its chlorine content significantly (Casida et al., 1974).
Characterization in Sediments
- Presence in Treated Lake Sediment : The structure of this compound has been characterized in sediments of lakes treated with toxaphene, indicating its persistence as an environmental contaminant (Stern et al., 1996).
Molecular Studies
- Spectral and Structural Studies : NMR spectral studies and molecular structural analyses have been conducted, aiding in the understandingof this compound's properties and behavior (Laihia et al., 2005).
Environmental Transformation
- Anaerobic Transformation : Research indicates that this compound undergoes significant transformation when exposed to certain anaerobic bacteria, leading to the reduction of chlorine atoms and the formation of various metabolites (Ruppe et al., 2003).
Crystal Structure Analysis
- X-Ray Analysis : The crystal structure of this compound and related compounds has been elucidated through X-ray structure analysis, providing insights into their exact molecular configurations (Frenzen et al., 1994).
Persistency in Mammals
- Persistency in Marine Mammals : Molecular modeling studies have shown that certain structural features of this compound contribute to its persistency in higher organisms, particularly marine mammals (Vetter & Scherer, 1999).
Additional Research Insights
- Further Isolation and Characterization : Additional research has focused on the isolation and gas chromatographic characterization of this compound, contributing to a deeper understanding of its chemical properties (Seiber et al., 1975).
- Sediment Contamination Analysis : Studies on estuarine sediments contaminated with toxaphene have identified this compound as a prominent residue, indicating its potential environmental impact and persistence (Maruya et al., 2000).
Propiedades
IUPAC Name |
(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMCZLCKVSKGC-VOQBNFLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51775-36-1 | |
| Record name | 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51775-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlorobornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toxaphene B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)
![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B3328680.png)

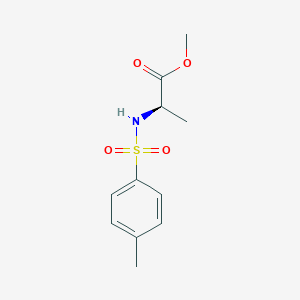
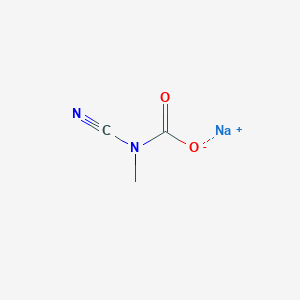

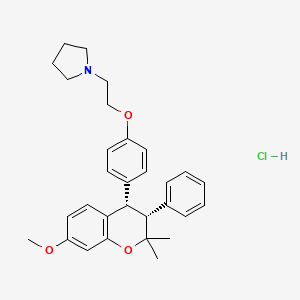
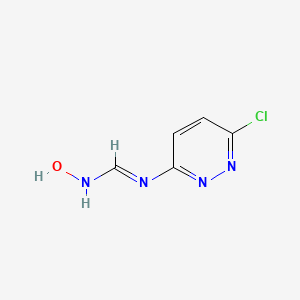
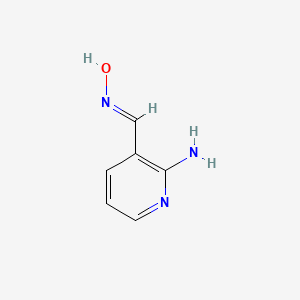
![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)
![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)
